molecular formula C14H18ClNO B11011949 (2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide

Cat. No.: B11011949
M. Wt: 251.75 g/mol
InChI Key: JDXZHGDPKKZSNM-VMPITWQZSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group and a prop-2-enamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 3-methylbutylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-N-(3-methylbutyl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-N-(3-methylbutyl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(3-methylbutyl)prop-2-enamide

Uniqueness

(2E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and interactions compared to its analogs.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(3-methylbutyl)prop-2-enamide

InChI

InChI=1S/C14H18ClNO/c1-11(2)9-10-16-14(17)8-5-12-3-6-13(15)7-4-12/h3-8,11H,9-10H2,1-2H3,(H,16,17)/b8-5+

InChI Key

JDXZHGDPKKZSNM-VMPITWQZSA-N

Isomeric SMILES

CC(C)CCNC(=O)/C=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)CCNC(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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